molecular formula C7H8N2O4S B6256444 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid CAS No. 1379307-91-1

5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid

Cat. No.: B6256444
CAS No.: 1379307-91-1
M. Wt: 216.2
InChI Key:
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Description

5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid: is a complex organic compound with a unique structure that combines elements of pyrazole and thiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-dioxo-4H,6H,7H-5lambda6-pyrazolo[3,2-c][1,4]thiazine-2-carboxylic acid include other pyrazole and thiazine derivatives, such as:

    Pyrazolo[3,2-c][1,4]thiazine derivatives: Compounds with similar core structures but different substituents.

    Thiazole derivatives: Compounds with a thiazole ring instead of a thiazine ring.

    Pyrazole derivatives: Compounds with variations in the pyrazole ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazole and thiazine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1379307-91-1

Molecular Formula

C7H8N2O4S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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